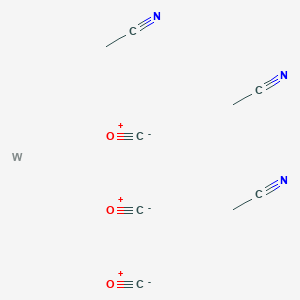
2a,3,4,5-Tetrahydroacenaphthylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2a,3,4,5-Tetrahydroacenaphthylene is a polycyclic aromatic hydrocarbon (PAH) that has gained significant attention in the scientific community due to its unique molecular structure and potential applications in various fields. This compound is a cyclic alkene that consists of two fused benzene rings and a cyclopentene ring.
Wissenschaftliche Forschungsanwendungen
2a,3,4,5-Tetrahydroacenaphthylene has been extensively studied for its potential applications in various fields. In organic chemistry, it is used as a building block for the synthesis of more complex molecules. It has also been used as a fluorescent probe for the detection of DNA damage. In materials science, it has been incorporated into polymers to improve their mechanical and thermal properties. In addition, it has been investigated for its potential use as a lubricant additive due to its high thermal stability.
Wirkmechanismus
The mechanism of action of 2a,3,4,5-Tetrahydroacenaphthylene is not well understood. However, it is believed to act as an electron donor and acceptor due to its unique molecular structure. This property makes it useful in various applications, including organic synthesis and materials science.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 2a,3,4,5-Tetrahydroacenaphthylene. However, it has been shown to exhibit low toxicity in animal studies. Further research is needed to fully understand its potential effects on human health.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2a,3,4,5-Tetrahydroacenaphthylene in lab experiments is its unique molecular structure, which makes it useful in various applications. However, its limited solubility in water can make it difficult to work with in aqueous environments. In addition, its high cost and limited availability can also be a limitation for some researchers.
Zukünftige Richtungen
There are several future directions for the study of 2a,3,4,5-Tetrahydroacenaphthylene. One potential direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the investigation of its potential use as a drug delivery system or as a therapeutic agent for various diseases. Additionally, further research is needed to fully understand its mechanism of action and potential effects on human health.
Conclusion:
In conclusion, 2a,3,4,5-Tetrahydroacenaphthylene is a unique compound that has potential applications in various fields, including organic synthesis, materials science, and lubricant additives. Its unique molecular structure makes it useful in many applications, but its limited solubility in water and high cost can be a limitation for some researchers. Further research is needed to fully understand its potential uses and effects on human health.
Synthesemethoden
The synthesis of 2a,3,4,5-Tetrahydroacenaphthylene can be achieved through several methods. The most common method involves the Diels-Alder reaction between cyclopentadiene and 1,2-benzoquinone. The reaction is carried out in the presence of a Lewis acid catalyst, such as aluminum chloride or boron trifluoride. Other methods include the hydrogenation of acenaphthene and the cyclization of 1,4-dihydroacenaphthylene.
Eigenschaften
CAS-Nummer |
16897-56-6 |
|---|---|
Produktname |
2a,3,4,5-Tetrahydroacenaphthylene |
Molekularformel |
C12H12 |
Molekulargewicht |
156.22 g/mol |
IUPAC-Name |
3,3a,4,5-tetrahydroacenaphthylene |
InChI |
InChI=1S/C12H12/c1-3-9-4-2-6-11-8-7-10(5-1)12(9)11/h1,3,5,7-8,11H,2,4,6H2 |
InChI-Schlüssel |
FTHSEFQUTAMMGF-UHFFFAOYSA-N |
SMILES |
C1CC2C=CC3=CC=CC(=C23)C1 |
Kanonische SMILES |
C1CC2C=CC3=CC=CC(=C23)C1 |
Andere CAS-Nummern |
16897-56-6 |
Synonyme |
2a,3,4,5-tetrahydroacenaphthylene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



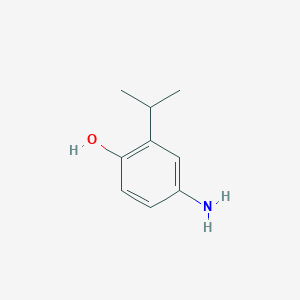


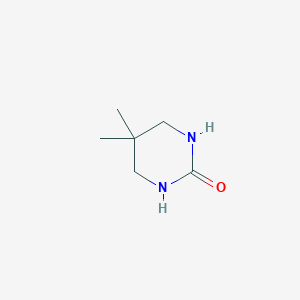
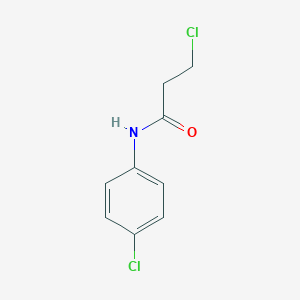



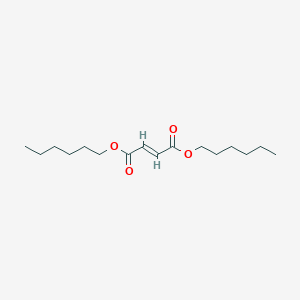
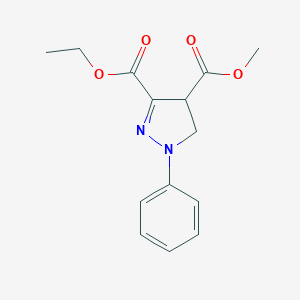
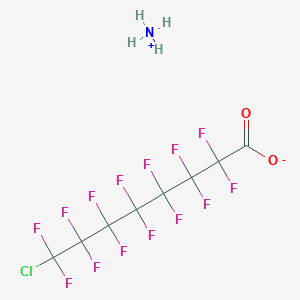
![[1,3]Thiazolo[5,4-f][1,3]benzothiazole-2,6-diamine](/img/structure/B102665.png)

